![molecular formula C17H22ClN3O B1254978 (+)-Metconazole CAS No. 115850-27-6](/img/structure/B1254978.png)
(+)-Metconazole
Overview
Description
(+)-Metconazole is a fungicide that belongs to the triazole family. It is used to control various fungal diseases in crops such as wheat, barley, and rice. The chemical structure of (+)-Metconazole is C16H22ClN3O, and its molecular weight is 307.82 g/mol.
Scientific Research Applications
Growth and Yield Enhancement in Agriculture
Metconazole, a triazole with anti-gibberellin activity, has been studied for its effects on crop yield and growth. Research indicates that metconazole can positively influence the yield and lodging resistance in oilseed rape (Brassica napus), especially in the presence of negligible disease. Its application is associated with increased seeds/m2 (sink size), improved lodging resistance, and enhanced rooting. Notably, metconazole application during spring has been shown to increase root length density, potentially boosting yield in dry seasons (Berry & Spink, 2009).
Effects on Non-Target Organisms
Metconazole's toxicity to non-target organisms like Chlorella pyrenoidosa has been investigated. The presence of metconazole stereoisomers results in increased reactive oxygen species, impacting antioxidant defenses, impairing photosynthesis, altering subcellular structure, and inhibiting cell growth. This research highlights the need to consider the stereoselective effects of such pesticides on non-target organisms (Deng et al., 2019).
Environmental Behavior and Risk Assessment
Studies have been conducted on the environmental behavior of metconazole, including its dissipation and residue analysis in agricultural contexts like grape cultivation. The use of gas chromatography–tandem mass spectrometry (GC-MS/MS) facilitated the understanding of metconazole's behavior in grapes and soil, providing valuable insights for risk assessment and its safe application in agriculture (Guo et al., 2021).
Synthesis and Environmental Impact
Research has also focused on the synthesis of metconazole, emphasizing the development of green, efficient, and less toxic pesticides. A new method for synthesizing metconazole was proposed to address previous limitations like multiple steps and high costs, contributing to environmental and food supply protection (Chen et al., 2017).
Influence on Plant Growth and Harvest
The influence of metconazole on plant growth and harvest quality has been evaluated, particularly in the context of winter oilseed rape. The application of growth regulators like metconazole can significantly impact yield and seed quality, suggesting its potential for optimizing agricultural practices (Pits et al., 2008).
properties
IUPAC Name |
(1R,5S)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPZUHJBOLQNMN-WMLDXEAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Metconazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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